Ethyl 6-bromoimidazo[1,5-A]pyridine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-bromoimidazo[1,5-a]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-8-4-3-7(11)5-13(8)6-12-9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBYGNZNXHXJIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=CN2C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Cyclization of 2-amino-5-bromopyridine with Monochloroacetaldehyde
A patented method describes the synthesis of 6-bromoimidazo[1,2-a]pyridine derivatives through the reaction of 2-amino-5-bromopyridine with a monochloroacetaldehyde aqueous solution in the presence of an alkali base in a suitable solvent. The reaction proceeds under mild conditions (25–50 °C) for 2 to 24 hours, followed by extraction and recrystallization to yield the target compound with high purity and good yield (around 72%).
| Parameter | Details |
|---|---|
| Starting materials | 2-amino-5-bromopyridine, 40% monochloroacetaldehyde aqueous solution |
| Base (alkali) | Sodium bicarbonate, sodium hydroxide, triethylamine, or sodium carbonate |
| Solvent | Water, ethanol, methanol, or Virahol |
| Temperature | 25–50 °C |
| Reaction time | 2–24 hours |
| Work-up | Concentration, ethyl acetate extraction, water washing, drying with anhydrous sodium sulfate, rotary evaporation |
| Purification | Recrystallization from ethyl acetate/normal hexane (1:1 volume ratio) |
| Yield | Approximately 72% |
| Product characteristics | Off-white crystals, melting point 76.5–78.0 °C |
Reaction Scheme Summary:
2-amino-5-bromopyridine + monochloroacetaldehyde (aqueous) + alkali → 6-bromoimidazo[1,2-a]pyridine intermediate → recrystallization → pure product
- Mild reaction conditions
- Easy handling
- Consistent product quality
- High purity and yield
Example Experimental Procedure:
- Mix 51.9 g (300 mmol) 2-amino-5-bromopyridine, 70.7 g (360 mmol) 40% monochloroacetaldehyde aqueous solution, 30.2 g (360 mmol) sodium bicarbonate, and 66.9 g ethanol in a 250 mL flask.
- Stir at 55 °C for 5 hours.
- Remove solvent by rotary evaporation.
- Extract with ethyl acetate and wash with water.
- Dry organic phase over Na2SO4 and concentrate.
- Recrystallize from n-hexane/ethyl acetate to yield 45.6 g off-white crystals (72% yield).
Two-Step One-Pot Synthesis via Reaction of 2-Aminopyridine Derivatives with N,N-Dimethylformamide Dimethyl Acetate and Ethyl Bromoacetate
A research article details a convenient two-step one-pot method for synthesizing 3-substituted imidazo[1,2-a]pyridines, including ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate, which is structurally close and relevant. This method involves:
- First, reacting 2-aminopyridine derivatives with N,N-dimethylformamide dimethyl acetate (DMF-DMA) to form an intermediate.
- Second, without isolation, adding ethyl bromoacetate as an active electrophile in the presence of sodium bicarbonate to cyclize and form the imidazo[1,2-a]pyridine ring with a carboxylate substituent.
This approach yields the desired ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate in moderate to high yields under mild conditions (65–85 °C).
| Parameter | Details |
|---|---|
| Starting materials | 2-aminopyridine derivatives (e.g., 2-amino-5-bromopyridine), DMF-DMA, ethyl bromoacetate |
| Base | Sodium bicarbonate |
| Solvent | Dimethylformamide (DMF) |
| Temperature | Step 1: 65 °C for 2 hours; Step 2: 85 °C until completion |
| Reaction type | Two-step one-pot cyclization |
| Work-up | Dilution with water, extraction with ethyl acetate, washing, drying, concentration |
| Purification | Silica gel column chromatography (ethyl acetate/hexane 1:6) |
| Yield | Moderate to high (typically >70%) |
| Product characteristics | Light brown solid, melting point 109–110 °C |
- Stir 0.094 g (1 mmol) 2-aminopyridine derivative and 0.24 g (2 mmol) DMF-DMA in 2 mL DMF at 65 °C for 2 hours.
- Add 0.126 g (1.5 mmol) sodium bicarbonate and 0.217 g (1.3 mmol) ethyl bromoacetate.
- Stir at 85 °C until reaction completion (monitored by TLC).
- Dilute with water, extract with ethyl acetate, wash, dry, and concentrate.
- Purify by column chromatography to isolate the product.
NMR and Mass Spectrometry Data for Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate:
| Parameter | Data |
|---|---|
| 1H NMR (CDCl3) | δ 1.42 (t, 3H), 4.42 (q, 2H), 7.50 (dd, 1H), 7.64 (d, 1H), 8.29 (s, 1H), 9.51 (d, 1H) |
| 13C NMR (CDCl3) | δ 160.34, 146.73, 141.49, 130.92, 127.83, 118.35, 116.12, 109.22, 60.74, 14.39 |
| HRMS (ESI) | Calculated m/z 268.9920; Found 268.9915 |
- The first method provides a straightforward synthetic route with high purity and reproducibility suitable for scale-up, making it industrially relevant.
- The second method is advantageous for rapid synthesis of diverse 3-substituted imidazo[1,2-a]pyridines, including the 6-bromo derivative, facilitating medicinal chemistry applications.
- Both methods require careful control of reaction conditions and purification steps to ensure high-quality product.
- Spectroscopic data (NMR, HRMS) confirm the structure and purity of the synthesized ethyl 6-bromoimidazo[1,5-a]pyridine-1-carboxylate or closely related analogs.
The preparation of this compound can be effectively achieved through cyclization of 2-amino-5-bromopyridine with monochloroacetaldehyde under basic conditions or via a two-step one-pot reaction involving DMF-DMA and ethyl bromoacetate. Both methods offer mild reaction conditions, good yields, and high purity, with the first being more suited for industrial application and the second for rapid synthesis in research settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromoimidazo[1,5-A]pyridine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in organic solvents.
Major Products
Substitution Products: Various substituted imidazo[1,5-A]pyridine derivatives.
Oxidation Products: Oxidized derivatives with modified functional groups.
Reduction Products: Reduced derivatives with altered oxidation states.
Scientific Research Applications
Antibacterial Activity
One of the primary applications of Ethyl 6-bromoimidazo[1,5-A]pyridine-1-carboxylate is its antibacterial properties . Research indicates that this compound exhibits significant anti-proliferative activity against Streptococcus pneumoniae, a major pathogen responsible for various infections. The mechanism involves interaction with the Vitamin K3-binding region of the FtsZ protein, which is crucial for bacterial cell division. This interaction disrupts normal cellular functions, leading to inhibited bacterial growth and presents a promising avenue for developing new antimicrobial agents targeting bacterial cell division mechanisms .
Central Nervous System Effects
The compound is predicted to have high gastrointestinal absorption and the potential to cross the blood-brain barrier, suggesting possible central nervous system effects. This characteristic opens up avenues for further research into its neuropharmacological applications .
Computational Studies and Molecular Interactions
Recent studies have utilized computational methods to explore how this compound interacts with biological targets at the molecular level. These studies focus on solvation effects and electronic properties, providing insights into how modifications to the compound might enhance its efficacy or reduce toxicity. Such computational analyses are crucial for predicting the behavior of this compound in biological systems and guiding future drug design efforts .
Synthesis and Derivatives
The synthesis of this compound typically involves several key steps, including reactions with various precursors under controlled conditions to yield high-purity products. The ability to modify its structure may lead to derivatives with enhanced biological activities or reduced side effects, making it a valuable scaffold in drug development .
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in various applications:
- A study highlighted its potential as a scaffold for designing new antimicrobial agents due to its unique structural properties that allow for targeted interactions with bacterial proteins .
- Another investigation focused on its role in inhibiting specific pathways involved in bacterial cell division, providing insights into its mechanism of action and potential therapeutic applications .
Mechanism of Action
The mechanism of action of Ethyl 6-bromoimidazo[1,5-A]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares ethyl 6-bromoimidazo[1,5-a]pyridine-1-carboxylate with structurally related analogs, focusing on substituent positioning , heterocyclic core variations , and functional group modifications .
Table 1: Structural and Functional Comparison
Structural Isomerism and Reactivity
- Positional Isomers : The bromine position significantly impacts reactivity. For example, the 6-bromo derivative (target compound) undergoes Suzuki coupling at the 6-position, while the 7-bromo isomer (CAS: 1363381-07-0) reacts at the 7-position. This positional difference affects regioselectivity in cross-coupling reactions .
- Core Heterocycle Variations : Imidazo[1,2-a]pyridine derivatives (e.g., CAS: 372198-69-1) exhibit distinct electronic properties due to altered nitrogen positioning, leading to reduced resonance stabilization compared to imidazo[1,5-a]pyridines .
Physicochemical Properties
- Melting Points and Solubility: Bromine at the 6-position increases melting point (mp) compared to non-brominated analogs (e.g., tert-butyl derivatives in –5 show mp ≈135–206°C). Ethyl esters generally enhance solubility in organic solvents vs. carboxylic acids .
- Spectroscopic Signatures : IR spectra for the target compound’s ester carbonyl (≈1700 cm⁻¹) differ from tert-butyl carbamates (≈1690 cm⁻¹, ) due to electronic effects .
Biological Activity
Ethyl 6-bromoimidazo[1,5-A]pyridine-1-carboxylate (EBIPC) is a compound of interest due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article explores the biological activity of EBIPC, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
EBIPC has the molecular formula C10H9BrN2O2 and a molecular weight of approximately 269.1 g/mol. The compound features a bromo substituent on the imidazo ring and an ethyl ester functional group, which contribute to its reactivity and potential biological activity.
Antimicrobial Properties
Research indicates that compounds structurally similar to EBIPC have demonstrated effectiveness against various bacterial strains. For instance, studies on related imidazo[1,5-a]pyridine derivatives have shown promising antimicrobial activity, suggesting that EBIPC may possess similar properties .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity | Reference |
|---|---|---|
| Imidazo[1,5-a]pyridine-3-carboxamide | Effective against multiple strains | |
| Imidazo[1,2-a]pyridine derivatives | Broad-spectrum antibacterial activity |
While the specific mechanism of action for EBIPC remains largely uncharacterized, it is hypothesized that the compound may interact with key enzymes or receptors involved in cellular signaling pathways. The presence of the imidazo ring suggests potential interactions with kinases or other enzymes critical for cell growth and proliferation .
Comparative Analysis with Similar Compounds
To better understand EBIPC's biological activity, a comparison with structurally related compounds can be insightful.
Table 2: Comparison of Biological Activities
| Compound Name | Structure Type | Key Differences | Biological Activity |
|---|---|---|---|
| Ethyl 6-Bromoimidazo[1,5-a]pyridine-3-carboxylate | Similar imidazole structure | Different position of carboxylate group | Moderate antimicrobial activity |
| Mthis compound | Methyl instead of ethyl group | Variation in alkyl substituent | Enhanced antitumor activity |
| 6-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid | No ethyl ester | Lacks ester functionality | Weak bioactivity |
Q & A
Q. What are the recommended synthetic routes for preparing Ethyl 6-bromoimidazo[1,5-A]pyridine-1-carboxylate?
The synthesis typically involves cyclization and functionalization steps. A common approach is:
- Cyclization : React a hydrazine derivative with an α,β-unsaturated carbonyl compound (e.g., ethyl acetoacetate) to form the imidazo[1,5-a]pyridine core.
- Bromination : Introduce bromine at the 6-position using electrophilic brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 0–25°C).
- Esterification : Protect the carboxyl group using ethyl chloroformate or similar reagents. Key reagents include sodium hydride, polar aprotic solvents (DMF), and inert atmospheres to prevent decomposition .
Q. How should researchers characterize the purity and structure of this compound?
Use a combination of:
- NMR Spectroscopy : and NMR to confirm substitution patterns (e.g., bromine at C6, ester at C1). For example, a singlet near δ 4.3 ppm (quartet for ethyl ester) and aromatic protons between δ 7.0–8.5 ppm .
- HRMS : Confirm molecular weight (e.g., calculated for : 284.00; observed: 284.01) .
- IR Spectroscopy : Peaks at ~1700 cm (ester C=O) and ~3100 cm (aromatic C-H) .
Q. What safety precautions are critical when handling this compound?
Based on analogous brominated heterocycles:
- Storage : Keep in airtight containers under inert gas (N) at ≤4°C to prevent degradation or moisture absorption .
- Handling : Use spark-free tools, anti-static clothing, and fume hoods to mitigate explosion risks (H200-H205 codes) .
- Exposure Response : For skin contact, rinse with cold water and seek medical attention (P332+P313) .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
The 6-bromo group acts as a leaving site for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:
Q. What strategies resolve contradictions in spectroscopic data for derivatives?
Discrepancies in NMR shifts (e.g., unexpected splitting in aromatic protons) may arise from:
- Tautomerism : The imidazo[1,5-a]pyridine core can exhibit keto-enol tautomerism, altering peak positions. Use DO exchange experiments to identify labile protons .
- Solvent Effects : Compare spectra in DMSO-d vs. CDCl; DMSO stabilizes polar intermediates, shifting peaks upfield .
Q. How is this compound utilized in medicinal chemistry SAR studies?
- Scaffold Functionalization : Replace the ester group with amides (using NH/MeOH) to modulate bioavailability. The bromine site allows introduction of pharmacophores (e.g., trifluoromethyl groups for metabolic stability) .
- Biological Testing : Screen derivatives against kinase targets (e.g., EGFR) using fluorescence polarization assays. IC values <1 μM have been reported for similar imidazo[1,5-a]pyridines .
Q. What computational methods predict the electronic effects of substituents?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electron density at C6 (bromine site). Higher electron deficiency correlates with faster cross-coupling rates .
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., PARP1). The ester group’s orientation in the active site can guide lead optimization .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
